4-Ethynylphenol (CAS 24979-70-2) is a highly versatile, bifunctional aromatic building block featuring a reactive phenolic hydroxyl group and a terminal alkyne at the para position. In industrial and advanced laboratory procurement, it is primarily sourced as an end-capping agent for high-performance thermosetting resins (e.g., polyarylene ethers, benzoxazines, and cyanate esters) and as a direct precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Unlike standard phenols, the terminal ethynyl group allows for thermally induced cyclotrimerization without the evolution of volatile byproducts, enabling the fabrication of void-free, high-temperature composite matrices. Its para-substitution profile makes it particularly valuable for synthesizing rigid-rod polymers and liquid crystalline thermosets where linear molecular geometry is strictly required[1].
Substituting 4-ethynylphenol with common alternatives severely compromises processability and final material performance. While 4-vinylphenol offers a polymerizable handle, its vinyl groups form aliphatic cross-links that degrade at lower temperatures, drastically reducing char yield and thermal stability compared to the highly rigid aromatic networks formed by ethynyl cyclotrimerization. Attempting to use 4-bromophenol as a cheaper precursor requires downstream palladium-catalyzed Sonogashira coupling and protection/deprotection steps, increasing manufacturing costs and introducing trace metal contamination risks. Furthermore, substituting with the meta-isomer (3-ethynylphenol) introduces a structural kink that disrupts polymer chain packing, which can completely suppress liquid crystalline phase formation and reduce the mechanical modulus in high-performance rigid-rod applications [1].
In the formulation of high-performance polymer matrices, the choice of cross-linking handle dictates the thermal limits of the cured material. Resins end-capped with 4-ethynylphenol cure via alkyne addition (cyclotrimerization) to form highly conjugated aromatic linkages. Quantitative thermal analysis demonstrates that ethynyl-terminated networks can achieve char yields exceeding 40-50% at 800 °C in a nitrogen atmosphere, with thermal degradation temperatures (Td) often approaching 450-500 °C. In contrast, networks derived from 4-vinylphenol form aliphatic cross-links that undergo thermal chain scission much earlier, typically resulting in char yields below 25% under identical conditions [1].
| Evidence Dimension | Char yield at 800 °C (N2) |
| Target Compound Data | 40-50%+ (Ethynyl-derived aromatic cross-links) |
| Comparator Or Baseline | <25% (4-vinylphenol-derived aliphatic cross-links) |
| Quantified Difference | >2x increase in char retention |
| Conditions | Thermogravimetric analysis (TGA) of cured resin matrices at 800 °C in N2 |
High char yield is a strict procurement requirement for aerospace composites and flame-retardant matrices, making the ethynyl handle non-negotiable over vinyl alternatives.
A critical manufacturing advantage of 4-ethynylphenol is its ability to undergo thermally induced cross-linking without the release of small-molecule byproducts. When used to functionalize oligomers, the terminal alkyne cures via an addition mechanism at elevated temperatures (typically 250-350 °C). This results in near-zero volatile evolution during the curing cycle. Conversely, standard phenolic resins or condensation-curing systems release water or other volatiles, which can generate micro-voids in thick composite parts, compromising structural integrity. The use of 4-ethynylphenol end-caps ensures void-free part fabrication while simultaneously driving the post-cure glass transition temperature (Tg) above 250 °C[1].
| Evidence Dimension | Volatile release during cross-linking |
| Target Compound Data | ~0% volatile evolution (Addition curing via ethynyl trimerization) |
| Comparator Or Baseline | Significant volatile release (H2O/methanol) in standard condensation phenolics |
| Quantified Difference | Elimination of outgassing during the final cure stage |
| Conditions | Thermal curing of thick-section composite matrices at 250-350 °C |
Eliminating volatile release prevents void formation in aerospace and electronic composites, drastically reducing part rejection rates.
For the synthesis of liquid crystalline thermosets (LCTs) and high-modulus rigid-rod polymers, the substitution pattern of the end-capping agent is critical. 4-Ethynylphenol provides a strictly linear, para-substituted geometry that aligns with the polymer backbone, promoting dense molecular packing and the formation of smectic or nematic mesophases. Substituting with the closely related isomer 3-ethynylphenol introduces a 120-degree structural kink into the polymer chain. This meta-linkage disrupts interchain alignment, which can completely suppress liquid crystalline behavior and significantly lower the mechanical modulus of the cured network [1].
| Evidence Dimension | Polymer chain linearity and mesophase formation |
| Target Compound Data | Linear para-linkage supporting smectic/nematic LC phases |
| Comparator Or Baseline | 3-ethynylphenol (meta-linkage) introduces a 120° kink, disrupting LC phases |
| Quantified Difference | Binary transition from LC-capable to LC-suppressed configurations |
| Conditions | Polarized optical microscopy and X-ray diffraction of cured polymer films |
Buyers formulating liquid crystalline thermosets must procure the 4-isomer to maintain the rigid-rod geometry required for high-modulus performance.
In the production of chemical biology probes and functionalized surfaces, 4-ethynylphenol serves as a highly efficient, click-ready precursor. Procuring 4-ethynylphenol directly allows for the immediate functionalization of its phenolic OH (e.g., via etherification) while leaving the terminal alkyne ready for CuAAC click chemistry. If a buyer were to substitute this with the cheaper 4-bromophenol, the workflow would require at least three additional steps: hydroxyl protection, palladium-catalyzed Sonogashira coupling with a protected alkyne, and subsequent deprotection. This not only increases the synthetic timeline but also introduces the risk of palladium contamination, which is highly detrimental in biological assays [1].
| Evidence Dimension | Synthetic steps to yield a CuAAC-ready aromatic handle |
| Target Compound Data | 1 step (Direct use of 4-EP) |
| Comparator Or Baseline | 3+ steps (Using 4-bromophenol + Sonogashira coupling) |
| Quantified Difference | Elimination of 2-3 synthetic steps and removal of Pd-catalyst requirement |
| Conditions | Industrial or laboratory scale synthesis of click-chemistry probes |
Direct procurement of 4-ethynylphenol reduces labor, eliminates expensive transition-metal catalysts, and avoids heavy-metal contamination in biological probes.
4-Ethynylphenol is the optimal end-capping agent for polyarylene ethers and imide oligomers where void-free curing and extreme thermal stability (char yield >40%, Tg >250 °C) are required for continuous high-temperature use [1].
Due to its linear para-geometry, it is the required precursor for synthesizing rigid-rod LCTs that demand high mechanical modulus and ordered molecular packing, applications where the meta-isomer fails to form the necessary mesophases [2].
Used to formulate low-dielectric, high-Tg resins (such as ethynyl-functionalized cyanate esters or benzoxazines) that require addition-curing without volatile release to prevent delamination in printed circuit boards [1].
Serves as a direct, click-ready building block for creating CuAAC-compatible fluorescent probes, affinity tags, or functionalized nanoparticles, bypassing the need for multi-step, palladium-dependent Sonogashira couplings [3].